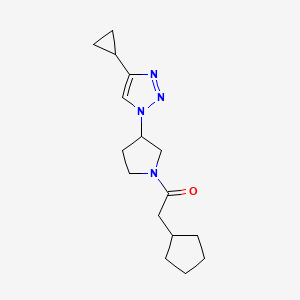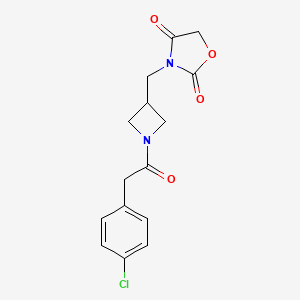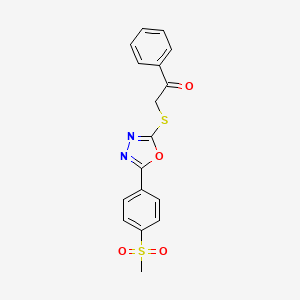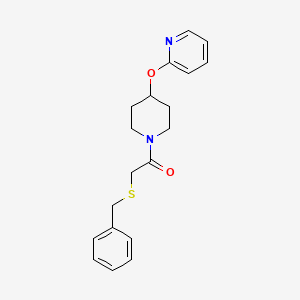
2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone, also known as CP-47,497, is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system. This compound was first synthesized in the 1980s and has since been used in numerous studies to better understand the mechanisms of the endocannabinoid system.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research on related compounds emphasizes the development of new synthetic methodologies, demonstrating the compound's utility in creating diverse chemical structures. For example, a study on three-component reactions involving difluorocyclopropenes and s-tetrazines outlines a novel pathway to functionalize simple pyridines, highlighting the compound's role in facilitating complex transformations under mild conditions, with high functional group tolerance (Nechaev et al., 2020) .
Structural Characterization
Experimental and theoretical studies, such as those on 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, offer insights into the compound's molecular structure, vibrational assignments, and chemical properties, utilizing techniques like FTIR, FT-NMR, and X-ray diffraction. Such research is vital for understanding the physical and chemical behaviors of new compounds (Ataol & Ekici, 2014) 2.
Biological Activities
The synthesis of new 1H-1,2,4-triazole derivatives containing pyridine units and their evaluation for antibacterial and plant growth regulatory activities showcase the potential pharmaceutical and agrochemical applications. This research indicates the compound's relevance in developing new antifungal and plant growth regulatory agents (Liu et al., 2007) .
Catalytic Applications
Studies on 1,3-dipolar cycloadditions and cyclopropanation reactions demonstrate the compound's utility in synthesizing novel heterocyclic structures, important in medicinal chemistry and material science. For example, research on endo-selective and enantioselective 1,3-dipolar cycloaddition catalyzed by a silver(I)/ThioClickFerrophos complex highlights its application in obtaining functionalized pyrrolidines with high yield and enantioselectivity (Oura et al., 2010) .
Material Synthesis
The compound's role extends to material science, where it serves as a precursor or intermediate in synthesizing materials with specific optical or electronic properties. For instance, research on the synthesis and characterization of new diheteroaryl thienothiophene derivatives indicates its potential in developing electronic materials (Mabkhot et al., 2011) .
Mecanismo De Acción
Target of Action
The primary target of the compound 2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, this compound prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes that help cells adapt to low oxygen conditions .
Biochemical Pathways
The compound this compound affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows it to be recognized and ubiquitinated by the VHL protein, leading to its degradation . By inhibiting VHL, this compound prevents the degradation of HIF, leading to its accumulation and the activation of HIF-responsive genes .
Result of Action
The result of the action of this compound is the activation of a variety of genes that help cells adapt to low oxygen conditions . This can have a variety of effects, including promoting angiogenesis (the formation of new blood vessels), enhancing wound healing, reducing scarring, and potentially aiding in the treatment of conditions such as anemia and ischemia .
Propiedades
IUPAC Name |
2-cyclopentyl-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(9-12-3-1-2-4-12)19-8-7-14(10-19)20-11-15(17-18-20)13-5-6-13/h11-14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNMPCZBFLUOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide](/img/structure/B2588071.png)


![2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2588076.png)
![N-cyclopropyl-N-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amine](/img/structure/B2588077.png)
![(NZ)-N-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine](/img/structure/B2588080.png)
![2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid](/img/structure/B2588083.png)
